molecular formula C7H5N3O2 B013768 7-Nitroindazole CAS No. 2942-42-9

7-Nitroindazole

Cat. No.: B013768
CAS No.: 2942-42-9
M. Wt: 163.13 g/mol
InChI Key: PQCAUHUKTBHUSA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Nitroindazole (7-NI) is a small molecule that acts as a selective inhibitor of neuronal nitric oxide synthase (nNOS) . The primary targets of 7-NI are nitric oxide synthase enzymes, specifically the endothelial, inducible, and brain forms . These enzymes play a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including neurotransmission .

Mode of Action

7-NI interacts with its targets by inhibiting the activity of nNOS, which normally converts arginine to citrulline and nitric oxide (NO) in neuronal tissues . By inhibiting nNOS, 7-NI reduces the production of NO, thereby indirectly inhibiting the signaling processes that rely on NO .

Biochemical Pathways

The primary biochemical pathway affected by 7-NI is the nitric oxide synthase pathway, which produces NO from arginine . By inhibiting nNOS, 7-NI disrupts this pathway, leading to a decrease in NO production . The downstream effects of this disruption can vary, but they generally involve changes in cell signaling processes that rely on NO .

Pharmacokinetics

Studies in rats have shown that multiple intraperitoneal injections of 7-ni can result in a predictable, sustained decrease in no production in the hippocampus .

Result of Action

The inhibition of nNOS by 7-NI leads to a decrease in NO production, which can have various molecular and cellular effects. For example, 7-NI is under investigation as a possible protective agent against nerve damage caused by excitotoxicity or neurodegenerative diseases . It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues .

Safety and Hazards

7-Nitroindazole is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

7-Nitroindazole is under investigation as a possible protective agent against nerve damage caused by excitotoxicity or neurodegenerative diseases . It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues . It has also been investigated for potential use as an anti-nociceptive compound .

Relevant Papers In a paper by Kapoor, it was noted that nitric oxide synthase inhibitors, especially this compound, have emerged as novel agents with significant benefits in opioid pain management and withdrawal . Another paper highlighted its potential use as an anti-nociceptive compound and as a means of mitigating neurodegenerative damage .

Biochemical Analysis

Biochemical Properties

7-Nitroindazole interacts with neuronal nitric oxide synthase, inhibiting its function . This enzyme is responsible for the conversion of arginine to citrulline and nitric oxide in neuronal tissues . By inhibiting this enzyme, this compound indirectly inhibits cell signaling processes that rely on the diffusion of nitric oxide through the plasma membrane into neighboring cells .

Cellular Effects

This compound has been shown to have various effects on cells. It may act by reducing oxidative stress or by decreasing the amount of peroxynitrite formed in these tissues . These effects are related to the inhibition of type 1 nitric oxide synthase .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with neuronal nitric oxide synthase. As a selective inhibitor, it prevents this enzyme from converting arginine to citrulline and nitric oxide . This results in a decrease in nitric oxide levels, which can affect various cellular processes, including cell signaling .

Temporal Effects in Laboratory Settings

In a study involving rats, this compound was shown to temporarily inhibit neuronal nitric oxide synthase at either the pre-exposure stage or conditioning stage in a two-process paradigm . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study involving rats, a dose-dependent inhibition of erection was observed with this compound treatment . In another study, this compound was shown to reduce L-DOPA-induced dyskinesias in a non-human primate model of Parkinson’s disease .

Metabolic Pathways

It is known to inhibit neuronal nitric oxide synthase, which plays a role in the conversion of arginine to citrulline and nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Nitroindazole involves the nitration of indazole. This process typically uses a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the 7 position of the indazole ring . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 7-Nitroindazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Nitroindazole is unique in its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool for studying the role of nitric oxide in the nervous system. Its neuroprotective properties and potential therapeutic applications further distinguish it from other similar compounds .

Properties

IUPAC Name

7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-4-8-9-7(5)6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCAUHUKTBHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Record name 7-nitroindazole
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183638
Record name 7-Nitroindazole
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422885
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2942-42-9
Record name 7-Nitroindazole
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Record name 7-Nitroindazole
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Record name 7-Nitroindazole
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Record name 7-nitro-1H-indazole
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Record name 7-NITROINDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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